An In-depth Technical Guide to 1,2-O-Ditetradecyl-rac-glycerol: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 1,2-O-Ditetradecyl-rac-glycerol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-O-Ditetradecyl-rac-glycerol is a synthetic dialkylglycerol, a structural analog of the endogenous second messenger diacylglycerol (DAG). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant role in cellular signaling research, particularly as a tool to investigate the activation of Protein Kinase C (PKC). Detailed experimental protocols for its synthesis and for in vitro PKC activation assays are presented, alongside visual representations of the canonical DAG signaling pathway and a typical experimental workflow. This document serves as a crucial resource for researchers leveraging 1,2-O-Ditetradecyl-rac-glycerol in studies of lipid signaling, enzyme activation, and drug discovery.
Introduction
1,2-O-Ditetradecyl-rac-glycerol, a member of the diether lipid family, is a valuable synthetic molecule in biomedical research. Structurally, it consists of a racemic glycerol backbone with two fourteen-carbon alkyl (tetradecyl) chains attached to the sn-1 and sn-2 positions via ether linkages.[1][2] This ether linkage, in contrast to the ester linkage found in naturally occurring diacylglycerols, confers metabolic stability by rendering the molecule resistant to hydrolysis by cellular lipases.[3] This stability makes it an ideal tool for studying the sustained effects of diacylglycerol signaling.
As a diacylglycerol mimetic, 1,2-O-Ditetradecyl-rac-glycerol is primarily used to activate Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[4][5] Its applications extend to the pharmaceutical industry, where it is explored for its potential in modulating inflammatory diseases, cancer, and metabolic disorders.[1][2] Furthermore, its amphipathic nature lends it utility as an emulsifier in various formulations.[1]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 1,2-O-Ditetradecyl-rac-glycerol are summarized in the tables below, providing essential data for its handling, storage, and application in experimental settings.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| IUPAC Name | (2RS)-2,3-Bis(tetradecyloxy)propan-1-ol |
| Synonyms | 1,2-Di-O-tetradecyl-rac-glycerol, DTG |
| Molecular Formula | C₃₁H₆₄O₃ |
| Molecular Weight | 484.84 g/mol [6] |
| CAS Number | 36314-51-9[6] |
| Canonical SMILES | CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC[3] |
| InChI Key | IAJHLVPJJCPWLF-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 204.45 °C (Predicted)[6] |
| Boiling Point | 567.45 °C at 760 mmHg (Predicted)[6] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, DMSO, and dimethylformamide (DMF).[7] Sparingly soluble in aqueous buffers.[7] |
| Storage Temperature | -20°C[8] |
| Purity | Typically ≥95% or ≥97%[3][6] |
Role in Cellular Signaling: The Diacylglycerol (DAG) Pathway
1,2-O-Ditetradecyl-rac-glycerol functions as a stable analog of endogenous 1,2-diacylglycerol (sn-1,2-diacylglycerol), a critical second messenger. The canonical signaling pathway initiated by DAG involves the activation of Protein Kinase C (PKC).
Signaling Pathway Description: The activation of PKC is a multi-step process. In its inactive state, PKC resides in the cytosol. An external stimulus, such as the binding of a hormone or growth factor to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺). For conventional PKC isoforms, the elevated intracellular Ca²⁺ concentration induces their translocation to the plasma membrane. At the membrane, DAG binds to the C1 domain of PKC, causing a conformational change that relieves autoinhibition and activates the kinase. The activated PKC can then phosphorylate a wide array of substrate proteins, leading to downstream cellular responses.
Experimental Protocols
Synthesis of 1,2-O-Ditetradecyl-rac-glycerol via Williamson Ether Synthesis
This protocol outlines a general, two-step method for the synthesis of 1,2-O-Ditetradecyl-rac-glycerol, which can be adapted from standard procedures for synthesizing dialkyl glycerol ethers. The Williamson ether synthesis is a reliable method for forming ether linkages.
Step 1: Protection of Glycerol To ensure selective alkylation at the sn-1 and sn-2 positions, the sn-1 and sn-2 hydroxyl groups of glycerol are first protected. A common method is the formation of a ketal with acetone to yield solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).
-
Materials: Glycerol, acetone, p-toluenesulfonic acid (catalyst), and a suitable solvent (e.g., toluene).
-
Procedure:
-
Combine glycerol, a large excess of acetone, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture in toluene until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate).
-
Remove the solvent and excess acetone under reduced pressure.
-
Purify the resulting solketal by distillation under reduced pressure.
-
Step 2: Williamson Ether Synthesis The free primary hydroxyl group of solketal is deprotonated with a strong base to form an alkoxide, which then reacts with two equivalents of 1-bromotetradecane.
-
Materials: Solketal, sodium hydride (NaH), 1-bromotetradecane, and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).
-
Procedure:
-
Dissolve solketal in anhydrous THF or DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath and slowly add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for approximately 1 hour to ensure complete formation of the alkoxide.
-
Slowly add two equivalents of 1-bromotetradecane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and cautiously quench the excess NaH with methanol or water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected dialkyl glycerol ether by column chromatography on silica gel.
-
Step 3: Deprotection The ketal protecting group is removed under acidic conditions to yield the final product.
-
Materials: Protected dialkyl glycerol ether, acidic solution (e.g., aqueous HCl or acetic acid).
-
Procedure:
-
Dissolve the purified product from Step 2 in a suitable solvent (e.g., methanol or THF).
-
Add an aqueous acidic solution and stir the mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the acid and remove the solvent.
-
Extract the final product, 1,2-O-Ditetradecyl-rac-glycerol, and purify by recrystallization or column chromatography.
-
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a radiometric filter-binding assay to measure the activity of purified PKC in the presence of 1,2-O-Ditetradecyl-rac-glycerol.[4][5]
-
Materials:
-
Purified PKC isoform
-
1,2-O-Ditetradecyl-rac-glycerol
-
Phosphatidylserine (PS)
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
P81 phosphocellulose paper
-
75 mM phosphoric acid (stop solution)
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix 1,2-O-Ditetradecyl-rac-glycerol and phosphatidylserine in chloroform at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.
-
-
Initiate the Reaction:
-
Start the reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
-
Stop the Reaction and Quantify:
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately immerse the paper in 75 mM phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.
-
Wash the paper several times with phosphoric acid.
-
Transfer the washed paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Conclusion
1,2-O-Ditetradecyl-rac-glycerol is a powerful and versatile tool for researchers in the fields of cell signaling, enzymology, and drug development. Its metabolic stability and ability to mimic endogenous diacylglycerol make it an invaluable probe for elucidating the complex roles of the Protein Kinase C family in health and disease. The detailed information on its chemical properties, along with the provided experimental protocols and pathway diagrams, offers a solid foundation for its effective application in the laboratory. As research into lipid-mediated signaling pathways continues to expand, the utility of well-characterized synthetic lipid analogs like 1,2-O-Ditetradecyl-rac-glycerol will undoubtedly continue to grow, paving the way for new discoveries and therapeutic strategies.
References
- 1. 1,2-DISTEAROYL-RAC-GLYCEROL | 1323-83-7 [chemicalbook.com]
- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Deton Corp [detoncorp.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization and synthesis of mono- and diphytanyl ethers of glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]
